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Introduction
The quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a

cornerstone of medicinal chemistry. Nucleoside analogs, in particular, have emerged as a

highly successful class of drugs, primarily in the fields of virology and oncology.[1] The core

principle behind their therapeutic effect lies in their ability to mimic natural nucleosides, thereby

interfering with the replication of viral genetic material or the proliferation of cancer cells.[1] A

significant advancement in this area has been the chemical modification of the furanose ring of

nucleosides. One such modification, the isosteric replacement of the 4'-oxygen with a sulfur

atom to yield 4'-thionucleosides, has garnered considerable attention. This alteration has been

shown to confer resistance to degradation by nucleoside phosphorylases, a common

mechanism of inactivation for many nucleoside drugs.[1]

Early research into 2'-modified-4'-thionucleosides has unveiled a promising class of

compounds with potent antiviral and anticancer activities. These modifications at the 2'-position

of the 4'-thioribose scaffold have been instrumental in fine-tuning the biological activity,

selectivity, and pharmacokinetic properties of these analogs. This technical guide provides an

in-depth overview of the foundational research on 2'-modified-4'-thionucleosides, focusing on

their synthesis, biological evaluation, and mechanisms of action.
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The synthesis of 2'-modified-4'-thionucleosides has been a focal point of early research, with

several key strategies being developed to construct these complex molecules. The primary

challenge lies in the stereoselective formation of the glycosidic bond between the modified

thiosugar and the nucleobase. Two predominant methods have been extensively utilized: the

Vorbrüggen glycosylation and the Pummerer rearrangement-mediated thioglycosylation.

Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides,

prized for its stereoselectivity and applicability to a broad range of nucleobases and sugar

moieties.[2] The reaction typically involves the coupling of a per-silylated nucleobase with an

activated sugar derivative, such as a per-acetylated sugar, in the presence of a Lewis acid

catalyst.

A general workflow for the synthesis of 2'-modified-4'-thionucleosides via Vorbrüggen

glycosylation is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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